(2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one
Description
The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one is a piperazine-based enone derivative featuring:
- A 4-(2-methylpropyl)phenyl substituent at the β-position of the enone moiety.
- A 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine group at the α-position.
- E-configuration at both the enone (C2–C3) and cinnamyl (C–C in the propenyl chain) double bonds.
This structural framework is common in bioactive molecules, particularly those targeting neurological receptors or enzymes due to the piperazine ring’s ability to modulate pharmacokinetic properties and hydrogen-bonding interactions .
Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O/c1-22(2)21-25-12-10-24(11-13-25)14-15-26(29)28-19-17-27(18-20-28)16-6-9-23-7-4-3-5-8-23/h3-15,22H,16-21H2,1-2H3/b9-6+,15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYHXQQVNTXATO-NUFNZXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-methylpropyl)benzaldehyde with piperazine, followed by the addition of 3-phenylprop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, and requires careful monitoring of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to enhance the reaction rates and selectivity. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Medicine: Piperazine derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can be elucidated through techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, particularly in their piperazine cores and enone/cinnamoyl moieties:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s 4-(2-methylpropyl)phenyl group increases lipophilicity compared to derivatives with polar substituents (e.g., nitro in , methoxy in ). This may enhance blood-brain barrier penetration, a critical factor for neuroactive agents.
- Fluorine-containing analogues (e.g., ) exhibit moderate lipophilicity, balancing membrane permeability and solubility.
Pharmacological Potential: Piperazine-cinnamoyl hybrids (e.g., ) show broad bioactivity, suggesting the target compound could share similar mechanisms, such as kinase or protease inhibition. The bis(fluorophenyl)methyl group in confers antimicrobial properties, while the bis(4-methoxyphenyl)methyl group in enhances anticancer activity.
Synthetic Strategies :
- Most analogues (e.g., ) are synthesized via acyl chloride intermediates from cinnamic acids, followed by coupling with substituted piperazines. This method ensures high yields and scalability.
Crystallographic and Conformational Insights: X-ray studies of related compounds (e.g., ) reveal that the piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds. The E-configuration of the enone moiety is critical for maintaining planarity and interaction with biological targets.
Biological Activity
The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one, also referred to by its IUPAC name, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H30N2O, with a molecular weight of 374.52 g/mol. Its structure features a piperazine moiety, which is often associated with various pharmacological activities.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticonvulsant properties. For instance, research on N-phenyl derivatives has shown efficacy in animal models of epilepsy. In particular, derivatives featuring piperazine rings have been synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The results demonstrated that certain analogs provided protection against seizures at various dosages, suggesting that modifications to the piperazine structure can enhance anticonvulsant effects .
The mechanism through which this compound exerts its biological effects may involve modulation of neurotransmitter systems. Compounds with similar structural frameworks have been reported to interact with GABA receptors and serotonin receptors, leading to alterations in neuronal excitability. The presence of the piperazine group is crucial as it enhances lipophilicity, which facilitates better central nervous system penetration and activity .
Study 1: Anticonvulsant Screening
In a study involving the synthesis of N-phenyl derivatives, several compounds were evaluated for their anticonvulsant properties. The most active compounds were tested at doses of 30 mg/kg, 100 mg/kg, and 300 mg/kg. Notably, certain derivatives protected against seizures in both MES and scPTZ tests, indicating a robust anticonvulsant profile. The study highlighted that lipophilicity significantly influenced the onset and duration of anticonvulsant action .
Study 2: SAR Analysis
A structure-activity relationship (SAR) analysis was conducted to determine the influence of various substituents on the biological activity of piperazine-based compounds. The introduction of fluorine atoms or trifluoromethyl groups was found to enhance anticonvulsant activity due to increased metabolic stability and lipophilicity. This suggests that careful modification of the compound's structure could lead to improved pharmacological profiles .
Data Tables
| Compound | Dosage (mg/kg) | Activity in MES Test | Activity in scPTZ Test |
|---|---|---|---|
| Compound A | 30 | No | Yes |
| Compound B | 100 | Yes | Yes |
| Compound C | 300 | Yes | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
